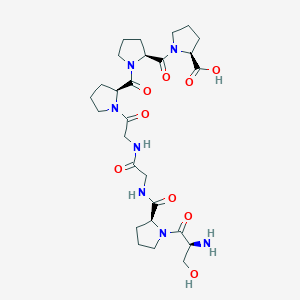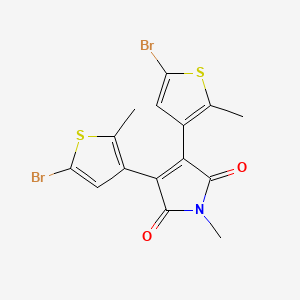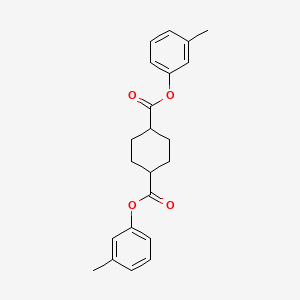methanone CAS No. 922504-26-5](/img/structure/B14198310.png)
[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a phenylmethanone group and a 4-methylbenzene-1-sulfonyl group. Its distinct molecular arrangement makes it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with benzoyl chloride to introduce the phenylmethanone group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in understanding its interactions with biological molecules. Researchers investigate its binding affinity, specificity, and potential as a lead compound for drug development.
Medicine
In medicine, 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone is explored for its potential therapeutic properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry
The compound finds applications in the industrial sector, particularly in the development of specialty chemicals and materials. Its unique properties can be harnessed to create products with specific functionalities, such as catalysts, coatings, and polymers.
作用機序
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s binding to these targets can modulate their activity, leading to desired therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone: shares similarities with other sulfonylated piperidine derivatives and phenylmethanone compounds.
Thiazoles: These compounds have diverse biological activities and are structurally related due to the presence of a heterocyclic ring.
Coumarins: Known for their valuable biological and pharmaceutical properties, coumarins share some structural features with 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone).
Uniqueness
The uniqueness of 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone lies in its specific combination of functional groups and molecular structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
922504-26-5 |
|---|---|
分子式 |
C19H21NO3S |
分子量 |
343.4 g/mol |
IUPAC名 |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C19H21NO3S/c1-15-7-9-18(10-8-15)24(22,23)20-13-11-17(12-14-20)19(21)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3 |
InChIキー |
GGNLJBDEELVLIR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
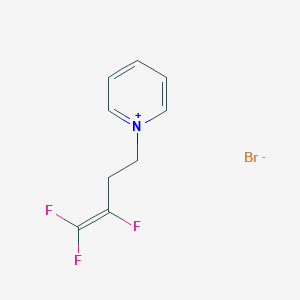
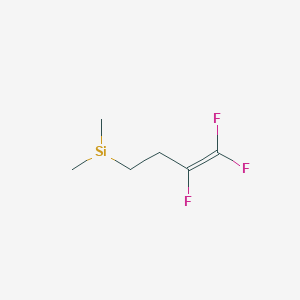
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)



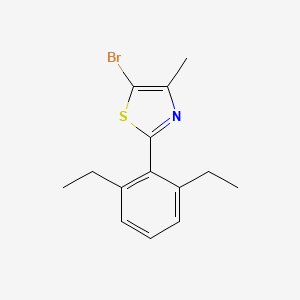
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
